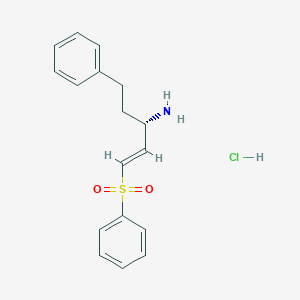

(S)-Hphvsph hcl

Description

(S)-Hphvsph HCl is a chiral organic compound characterized by its hydrochloride salt form. Key attributes include:

- Molecular Formula: Likely analogous to compounds such as H-Phe(4-NH2)-OH (C₉H₁₂N₂O₂) .

- Chirality: The (S)-enantiomer configuration may influence binding affinity and metabolic stability compared to its (R)-counterpart .

- Synthesis: Prepared via catalytic hydrogenation (e.g., Pd/BaSO₄) or coupling reactions, yielding 85–87% purity under optimized conditions .

Properties

IUPAC Name |

(E,3S)-1-(benzenesulfonyl)-5-phenylpent-1-en-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S.ClH/c18-16(12-11-15-7-3-1-4-8-15)13-14-21(19,20)17-9-5-2-6-10-17;/h1-10,13-14,16H,11-12,18H2;1H/b14-13+;/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGXYAGPHWUYGO-SHFDOEPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-Hphvsph hydrochloride (HCl) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article explores its mechanisms, efficacy, and potential applications based on recent research findings.

Overview of (S)-Hphvsph HCl

(S)-Hphvsph HCl is an enantiomer of a class of compounds known for their antimitotic properties. These compounds have been synthesized and evaluated for their ability to disrupt microtubule dynamics, which is critical in cell division. The biological activity of (S)-Hphvsph HCl has been compared to its counterpart, (R)-Hphvsph HCl, with notable differences in potency.

The primary mechanism through which (S)-Hphvsph HCl exerts its biological effects is by disrupting microtubule assembly. Microtubules are essential components of the cytoskeleton and play a vital role in mitosis. By inhibiting tubulin polymerization, (S)-Hphvsph HCl leads to mitotic arrest and subsequent cell death in cancer cells.

Key Findings:

- Microtubule Disruption : Studies have shown that (S)-Hphvsph HCl causes significant loss of the interphase microtubule network in a concentration-dependent manner, similar to the effects observed with colchicine and other known antimitotic agents .

- Potency Comparison : The effective concentration required to achieve 50% loss of cellular microtubules (EC50) was found to be 23 nM for (S)-Hphvsph HCl, compared to 278 nM for its (R)-isomer, indicating that the (S)-enantiomer is approximately 12-fold more potent .

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that (S)-Hphvsph HCl exhibits significant antiproliferative effects against various cancer cell lines. The compound was tested against a panel of 60 tumor cell lines, revealing that it was 10- to 88-fold more potent than the (R)-isomer across different cell types.

Table 1: Cytotoxicity Data for (S)-Hphvsph HCl

| Compound | IC50 (nM) ± SD | EC50 (nM) | % Inhibition at 5 µM |

|---|---|---|---|

| (S)-Hphvsph HCl | 12 ± 0.8 | 23 | 93 ± 0.9 |

| (R)-Hphvsph HCl | 51 ± 4 | 278 | 77 ± 2 |

| Racemic Mixture | - | - | - |

Case Studies

Recent studies have highlighted the potential clinical applications of (S)-Hphvsph HCl in cancer therapy:

- Breast Cancer Treatment : In vitro studies using MDA-MB-435 breast cancer cells demonstrated that treatment with (S)-Hphvsph HCl led to significant reductions in cell viability, supporting its use as a potential therapeutic agent against breast cancer .

- Mechanistic Insights : Further molecular modeling studies suggest that the enhanced potency of the (S)-enantiomer may be attributed to better binding affinity to tubulin compared to the (R)-isomer, although additional mechanisms may also contribute .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares (S)-Hphvsph HCl with structurally related compounds.

Key Findings :

- The hydrochloride salt form of (S)-Hphvsph HCl improves solubility compared to non-salt analogs, similar to creatine HCl’s enhanced solubility over monohydrate forms .

- Chirality impacts biological activity; for example, (S)-enantiomers often exhibit higher receptor selectivity than (R)-forms in pharmaceutical contexts .

Pharmacological and Functional Differences

A. Bioavailability and Efficacy

- Creatine HCl vs. Monohydrate: Creatine HCl achieves comparable muscle mass gains to monohydrate but with lower dosing requirements (2–5 g/day vs. 20 g/day) due to superior solubility . By analogy, (S)-Hphvsph HCl may require smaller doses for equivalent efficacy.

- Antiemetic Agents: Palonosetron HCl (a 5-HT₃ antagonist) demonstrates prolonged efficacy (72-hour PONV control) and fewer rescue medications compared to ondansetron/granisetron . If (S)-Hphvsph HCl shares receptor-targeting mechanisms, its hydrochloride form could enhance duration of action.

B. Toxicological Profiles

- SVHC Considerations: Chemical similarity models assess toxicity risks by comparing structural motifs to Substances of Very High Concern (SVHCs) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-Hphvsph HCl with high enantiomeric purity in academic laboratories?

- Methodological Answer : Synthesis should prioritize chiral resolution techniques, such as asymmetric catalysis or enzymatic resolution, to ensure enantiomeric purity. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to minimize racemization. Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing (S)-Hphvsph HCl?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves structural conformation, while X-ray crystallography confirms absolute stereochemistry. High-performance liquid chromatography (HPLC) with chiral columns quantifies enantiomeric excess. Mass spectrometry (MS) validates molecular weight. Ensure protocols adhere to reproducibility standards by documenting instrument parameters and calibration details .

Q. How can researchers ensure reproducibility in the synthesis of (S)-Hphvsph HCl across different laboratories?

- Methodological Answer : Standardize protocols by providing detailed reaction steps, including catalyst loading, solvent purification methods, and inert atmosphere requirements. Cross-validate results through interlaboratory studies and share raw data (e.g., NMR spectra, chromatograms) in supplementary materials .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties and reactivity of (S)-Hphvsph HCl?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a basis set like 6-31G(d) to model molecular orbitals and electrostatic potential surfaces. Validate computational results against experimental data (e.g., UV-Vis spectra, redox potentials). Address discrepancies by refining solvation models or incorporating dispersion corrections .

Q. What strategies are recommended for resolving contradictions in experimental data when determining the crystal structure of (S)-Hphvsph HCl?

- Methodological Answer : Cross-validate X-ray diffraction data with alternative techniques like powder XRD or electron microscopy. Assess systematic errors (e.g., crystal quality, temperature effects) and apply Rietveld refinement for structural accuracy. Report confidence intervals for bond lengths/angles to quantify uncertainty .

Q. How can researchers design experiments to investigate the kinetic stability of (S)-Hphvsph HCl under varying pH and temperature conditions?

- Methodological Answer : Employ accelerated stability testing via HPLC to monitor degradation kinetics. Use Arrhenius plots to extrapolate shelf-life under standard conditions. Statistical tools like ANOVA identify significant factors (e.g., pH, ionic strength) affecting stability. Include error margins in rate constants to enhance reliability .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in pharmacological studies involving (S)-Hphvsph HCl?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Use bootstrap resampling to estimate confidence intervals for EC₅₀ values. Address outliers with robust statistical tests (e.g., Grubbs' test) and report effect sizes to contextualize biological significance .

Data Reporting and Validation

Q. How should researchers report conflicting solubility data for (S)-Hphvsph HCl in different solvent systems?

- Methodological Answer : Disclose solvent purity, temperature control (±0.1°C), and equilibration time in methodology. Compare results with literature values using statistical tests (e.g., t-tests). If discrepancies persist, propose hypotheses (e.g., polymorphic forms) and suggest follow-up experiments (e.g., differential scanning calorimetry) .

Q. What frameworks guide the formulation of hypothesis-driven research questions for (S)-Hphvsph HCl in interdisciplinary studies?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability. For pharmacological studies, apply PICO (Population, Intervention, Comparison, Outcome) to define scope. Ensure alignment with gaps identified in systematic literature reviews .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.